molecular formula C11H17Cl2N3O B2583161 (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride CAS No. 1338222-41-5

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride

Cat. No. B2583161
M. Wt: 278.18
InChI Key: JVHFVOGSQHRSNR-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride” is 278.18. The detailed molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride” has a molecular weight of 278.18. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

PCSK9 Inhibition

A study by Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as potent PCSK9 mRNA translation inhibitors. These analogues showed improved potency and in vitro safety profiles, highlighting their potential in cholesterol management and cardiovascular disease treatment.

Rho Kinase Inhibition

Research by Wei et al. (2016) focused on a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This inhibitor is under investigation for treating central nervous system disorders, showcasing the therapeutic potential of similar compounds.

Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) synthesized derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their efficacy in inhibiting in vivo angiogenesis. These novel analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy.

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent GlyT1 inhibitor. This research points to the potential of similar compounds in addressing neurological disorders through the modulation of glycine transport.

Cannabinoid Receptor Antagonism

The work by Lan et al. (1999) and Shim et al. (2002) highlights the antagonistic activity of N-(piperidin-1-yl)pyrazole derivatives on the CB1 cannabinoid receptor. This research contributes to understanding the therapeutic potential of these compounds in managing cannabinoid-related disorders.

Safety And Hazards

In terms of safety, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . More detailed safety and hazard information is not provided in the search results.

properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHFVOGSQHRSNR-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride

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